Creosote
Overview
Description
Creosote is a category of carbonaceous chemicals formed by the distillation of various tars and pyrolysis of plant-derived material, such as wood, or fossil fuel . It is typically used as a preservative or antiseptic . There are two main types of this compound recognized in industry: coal-tar this compound and wood-tar this compound . Coal-tar this compound, having stronger and more toxic properties, has chiefly been used as a preservative for wood . Wood-tar this compound has been used for meat preservation, ship treatment, and various medical purposes .
Mechanism of Action
Target of Action
Creosote is a category of carbonaceous chemicals formed by the distillation of various tars and pyrolysis of plant-derived material, such as wood, or fossil fuel . They are typically used as preservatives or antiseptics . The primary targets of this compound are organic materials, particularly wood, where it acts as a preservative and antiseptic .
Mode of Action
This compound’s interaction with its targets is primarily physical rather than biochemical. It penetrates the wood, providing a protective barrier against fungi and insects . The this compound mass transfer between sorbed, aqueous, vapor, and DNAPL phases is controlled by physicochemical characteristics, geology of the site, and environment conditions .
Biochemical Pathways
For instance, certain bacteria strains capable of degrading this compound have been identified . These bacteria exhibit higher biodegradation efficiency and greater increase in glutathione S-transferase activity .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are complex due to its diverse chemical composition . This compound compounds break down in water very slowly and tend to cling to particles of matter . As such, sediments are considered the primary location for these contaminants to collect in aquatic environments .
Action Environment
Environmental factors significantly influence this compound’s action, efficacy, and stability. The this compound mass transfer between sorbed, aqueous, vapor, and DNAPL phases is controlled by physicochemical characteristics, geology of the site, and environment conditions . In sediment with less oxygen, degradation of both high and low PAHs decreases, and may persist in the sediments for an indefinite period .
Biochemical Analysis
Biochemical Properties
Creosote plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. The polycyclic aromatic hydrocarbons in this compound can interact with cytochrome P450 enzymes, leading to the formation of reactive metabolites. These interactions can result in the activation or inhibition of enzymatic activities, affecting cellular metabolism and detoxification processes .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to oxidative stress, DNA damage, and apoptosis in certain cell types. The phenolic compounds in this compound can disrupt cellular membranes and interfere with normal cellular functions .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to DNA, forming adducts that can lead to mutations and carcinogenesis. Additionally, this compound can inhibit or activate enzymes involved in metabolic pathways, leading to changes in gene expression and cellular responses. The reactive metabolites formed from this compound can also induce oxidative stress and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to chronic toxicity, including persistent oxidative stress and inflammation. The degradation products of this compound can also have different biochemical properties, further affecting cellular responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may induce mild oxidative stress and inflammation, while at high doses, it can cause severe toxicity, including liver and kidney damage. Threshold effects have been observed, where certain doses of this compound lead to significant adverse effects. The toxic effects of this compound at high doses highlight the importance of understanding its dosage-dependent responses .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The polycyclic aromatic hydrocarbons in this compound are metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further interact with other metabolic pathways, affecting metabolite levels and metabolic flux. The phenolic compounds in this compound can also undergo conjugation reactions, influencing their bioavailability and toxicity .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. The lipophilic nature of this compound allows it to accumulate in lipid-rich tissues, such as the liver and adipose tissue. The distribution of this compound within the body can influence its overall toxicity and biological effects .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound can localize to the mitochondria, where it can induce mitochondrial dysfunction and oxidative stress. The subcellular localization of this compound is crucial for understanding its biochemical properties and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Creosote is produced through the distillation of coal tar or wood tar . The coal-tar variety is obtained by the fractional distillation of crude coal-tars, which involves heating coal in the absence of air at temperatures ranging from 900 to 1,200 degrees Celsius . The wood-tar variety is produced by the pyrolysis of wood, which involves heating wood in the absence of oxygen .
Industrial Production Methods: The Bethell Process, developed in 1838 by John Bethell, is a pressure impregnation process that enables this compound to be effectively applied to timber . This process involves placing wood in a pressure chamber and then introducing this compound under high pressure to ensure deep penetration into the wood . The Rueping and Lowry empty-cell processes, developed in the early 20th century, use less this compound by emptying the wood’s cells of this compound at the end of the treatment process .
Chemical Reactions Analysis
Types of Reactions: Creosote undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Reduction: Hydrogenation can be used to reduce this compound components, typically using hydrogen gas and a metal catalyst.
Substitution: Halogenation reactions can occur with halogens like chlorine or bromine under appropriate conditions.
Major Products Formed:
Oxidation: Polycyclic aromatic hydrocarbons can be broken down into smaller, less toxic compounds.
Reduction: Hydrogenated products with reduced aromaticity.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Creosote has a wide range of scientific research applications:
Chemistry: Used as a wood preservative and in the synthesis of various organic compounds.
Biology: Studied for its effects on microorganisms and its potential use as an antiseptic.
Medicine: Historically used as an anesthetic, antiseptic, astringent, expectorant, and laxative.
Industry: Utilized in the preservation of railroad ties, utility poles, marine pilings, and bridges.
Comparison with Similar Compounds
Copper salts (e.g., copper sulfate, copper oxide): Used as wood preservatives but less effective than creosote in some applications.
Boric acid and boron salts: Used for wood preservation but require higher concentrations for effectiveness.
Tebuconazole and propiconazole: Modern wood preservatives with lower toxicity but higher cost.
Uniqueness of this compound: this compound’s effectiveness as a wood preservative is due to its complex mixture of phenolic compounds and polycyclic aromatic hydrocarbons, which provide long-lasting protection against decay and insect damage . Its ability to deeply penetrate wood and provide durable protection makes it unique compared to other preservatives .
Properties
IUPAC Name |
2-methoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c1-9-7-5-3-2-4-6(7)8/h2-5,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGVFZTZFXWLCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 | |
Record name | O-METHOXYPHENOL | |
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Related CAS |
26247-00-7 | |
Record name | Phenol, 2-methoxy-, homopolymer | |
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DSSTOX Substance ID |
DTXSID0023113 | |
Record name | 2-Methoxyphenol | |
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Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
O-methoxyphenol appears as colorless to amber crystals or liquid. Density (of solid) 1.129 g / cm3. Solidifies at 28 °C (82.4 °F), but may remain liquid for a long time even at a much lower temperature. Slightly water soluble. Soluble in aqueous sodium hydroxide. Used medicinally as an expectorant. Used, because of its anti-oxidant properties, as an anti-skinning agent for paints., Other Solid, White or slightly yellow solid or colorless to yellowish liquid; Darkened by light and air; solidifies at 28 deg C (may remain liquid at lower temperatures); [Merck Index] Solid or liquid; mp = 32 deg C; [HSDB] Low melting solid; mp = 28-29 deg C; [MSDSon, Solid, Colourless to amber crystals, powerful, smoke-like, somewhat medicinal odour | |
Record name | O-METHOXYPHENOL | |
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Boiling Point |
399 to 403 °F at 760 mmHg (NTP, 1992), 205 °C | |
Record name | O-METHOXYPHENOL | |
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Record name | o-Methoxyphenol | |
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Flash Point |
180 °F (NTP, 1992), 180 °F (open cup) | |
Record name | O-METHOXYPHENOL | |
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Record name | o-Methoxyphenol | |
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Solubility |
Slightly soluble (NTP, 1992), Soluble in carbon tetrachloride, Miscible with alcohol, chloroform, ether, oils, glacial acetic acid; slightly soluble in petroleum ether; soluble in sodium hydroxide solution, 1 g /o-methoxyphenol/ is soluble in 60-70 mL water, in 1 mL glycerol, In water 18,700 mg/L at 25 °C, 18.7 mg/mL at 15 °C, slightly soluble in water, very soluble (in ethanol) | |
Record name | O-METHOXYPHENOL | |
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Density |
1.13 at 70.5 °F (NTP, 1992) - Denser than water; will sink, 1.1287 g/cu cm at 21 °C, 1.129-1.140 | |
Record name | O-METHOXYPHENOL | |
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Record name | o-Methoxyphenol | |
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Vapor Density |
4.27 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
Record name | O-METHOXYPHENOL | |
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Vapor Pressure |
5 mmHg at 174 °F (NTP, 1992), 0.1 [mmHg], 0.103 mm Hg 25 °C | |
Record name | O-METHOXYPHENOL | |
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Color/Form |
Faintly yellowish, limpid, oily liquid or yellow crystals, White or slightly yellow crystalline mass or colorless to yellowish, very refractive liquid, Hexagonal prisms | |
CAS No. |
90-05-1 | |
Record name | O-METHOXYPHENOL | |
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Record name | o-Methoxyphenol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4241 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Guaiacol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001398 | |
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Melting Point |
SOLIDIFIES at 82.4 °F (NTP, 1992), 32 °C, 28 °C | |
Record name | O-METHOXYPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20611 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | o-Methoxyphenol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4241 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Guaiacol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001398 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Q1: What is creosote?
A1: this compound is not a single compound but a complex mixture of hundreds of different hydrocarbon compounds. [] It is a by-product of coal carbonization (to produce coke) or wood pyrolysis. [, ] The exact composition varies depending on the source and production process. []
Q2: What are the major components of this compound?
A2: this compound typically contains approximately 85% polycyclic aromatic hydrocarbons (PAHs), 10% phenolic compounds, and 5% heterocyclic compounds. [] 20-40% of its weight can be attributed to the 16 PAHs identified as priority pollutants by the U.S. EPA. []
Q3: Can you provide some examples of PAHs found in this compound?
A3: Some common PAHs found in this compound include fluoranthene, pyrene, anthracene, benzo[a]anthracene, benzo(b)fluoranthene, and benzo(a)pyrene. [, ]
Q4: What is this compound primarily used for?
A4: this compound has been widely used as a wood preservative for over a century due to its effectiveness against decay, termites, and weathering. [] It is primarily applied to wood products like railroad ties (70%), utility poles (15-20%), and other exterior applications. [, ]
Q5: How does this compound protect wood?
A5: this compound acts as a fungicide, insecticide, miticide, and sporicide, preventing the growth of organisms that degrade wood. []
Q6: Are there alternatives to using this compound as a wood preservative?
A7: Yes, alternatives include copper naphthenate, chromated copper arsenate (CCA), and other less toxic organic preservatives. [, ] Concrete, steel, and composite poles are alternatives to this compound-treated wood poles. [, ]
Q7: Is this compound toxic?
A8: Yes, this compound is considered toxic due to the presence of PAHs and phenolic compounds. []
Q8: What are the potential health effects of this compound exposure?
A9: Exposure to this compound, particularly through skin contact or inhalation, has been linked to an increased risk of cancer, particularly skin and lung cancer. [, ] Studies have also shown that this compound can cause skin burns, irritation, and photosensitivity. []
Q9: What are the environmental concerns associated with this compound?
A10: this compound can leach from treated wood into the surrounding environment, contaminating soil, sediment, and water. [, , , ] The presence of PAHs in this compound poses risks to aquatic organisms and can bioaccumulate in the food chain. [, , , ]
Q10: Can this compound be removed from the environment?
A11: Various bioremediation methods are being explored to remove or degrade this compound contaminants from the environment. [] These methods include phytoremediation (using plants to absorb and break down contaminants) and biostimulation (enhancing the activity of naturally occurring microorganisms). []
Q11: How does this compound interact with living organisms?
A12: The PAHs in this compound can bind to the aryl hydrocarbon receptor (AhR), leading to the induction of enzymes like cytochrome P4501A (CYP1A). [] This can disrupt various biological processes and contribute to the toxic effects of this compound. [, ]
Q12: How do fish respond to this compound exposure?
A13: Studies have shown that fish exposed to this compound can experience a range of effects, including altered liver function, changes in reproductive biomarkers, and increased mortality. [, , ]
Q13: What factors influence the bioavailability of this compound?
A14: The bioavailability of this compound in soil depends on factors like soil type, organic matter content, pH, and moisture. [, ] The presence of other organic contaminants can also influence this compound bioavailability. []
Q14: How is this compound analyzed?
A15: Analytical techniques like high-performance liquid chromatography (HPLC) with fluorescence detection are commonly employed to identify and quantify individual PAHs in this compound and environmental samples. [] Gas chromatography-mass spectrometry (GC-MS) can also be used for detailed chemical analysis of this compound. []
Q15: Are there bioassays to assess this compound toxicity?
A16: Yes, in vitro cell-based bioassays using cell lines like RTL-W1 and H4IIE can be used to measure the 2,3,7,8-tetrachlorodibenzo-p-dioxin equivalents (TEQs) in environmental samples, providing an indication of the AhR-mediated toxicity of this compound. []
Q16: What are the key areas of ongoing research related to this compound?
A18: Current research focuses on developing more sustainable and environmentally friendly alternatives to this compound for wood preservation. [, ] Scientists are also investigating effective bioremediation strategies to clean up this compound-contaminated sites. [, ] Understanding the long-term environmental fate and transport of this compound, along with its effects on ecosystem health, is another crucial area of research. [, ]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.